molecular formula C11H14O2S B8078083 3-(4-Methylsulfanylphenyl)oxolan-3-ol

3-(4-Methylsulfanylphenyl)oxolan-3-ol

Cat. No.: B8078083
M. Wt: 210.29 g/mol
InChI Key: QOWOBDANRAOSGV-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanylphenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a para-methylsulfanyl-substituted phenyl group attached to the same carbon. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs (e.g., halogenated or alkylated oxolan-3-ol derivatives) offer insights into its properties .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-14-10-4-2-9(3-5-10)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWOBDANRAOSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfanylphenyl)oxolan-3-ol involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and may vary, general methods include:

    Starting Materials: The synthesis typically begins with commercially available precursors.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This may involve:

    Batch Processing: Large-scale batch reactors are used to produce significant quantities of the compound.

    Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant production of the compound with minimal downtime.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfanylphenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated forms.

Scientific Research Applications

3-(4-Methylsulfanylphenyl)oxolan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Methylsulfanylphenyl)oxolan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(4-Methylsulfanylphenyl)oxolan-3-ol and related oxolan-3-ol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Notes Source
This compound C₁₁H₁₄O₂S* ~226.3* 4-SCH₃-phenyl N/A Sulfur-containing; electron-donating substituent Inferred
3-(4-Chlorophenyl)oxolan-3-ol C₁₀H₁₁ClO₂* ~198.7* 4-Cl-phenyl N/A Electron-withdrawing substituent; discontinued
3-(4-Fluorophenyl)oxolan-3-ol C₁₀H₁₁FO₂* ~182.2* 4-F-phenyl N/A Discontinued; polar substituent
3-(prop-2-en-1-yl)oxolan-3-ol C₇H₁₂O₂ 144.17 Allyl group 95% Non-aromatic; reactive double bond
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol hydrate C₁₀H₁₅N₅O₄ 269.3 Purine and hydroxymethyl N/A Nucleoside analog; high polarity

*Note: Molecular formulas and weights for aromatic oxolan-3-ol derivatives are inferred based on structural analogs (e.g., 3-(4-Chlorophenyl)oxolan-3-ol in ).

Key Comparative Insights:

Substituent Effects :

  • The methylsulfanyl group (-SCH₃) in the target compound is electron-donating via resonance, contrasting with electron-withdrawing groups like -Cl or -F in analogs . This may enhance electrophilic aromatic substitution reactivity or reduce acidity compared to halogenated derivatives.
  • Allyl-substituted oxolan-3-ol (C₇H₁₂O₂) lacks aromaticity, making it more reactive in addition or polymerization reactions .

Halogenated derivatives (e.g., 4-Cl or 4-F) are likely less polar than the methylsulfanyl variant due to reduced hydrogen-bonding capacity.

Synthesis and Stability :

  • Multiple oxolan-3-ol derivatives in (e.g., 3-(4-Trifluoromethylphenyl)oxolan-3-ol) are listed as discontinued, possibly due to synthetic challenges or instability under storage conditions.
  • The allyl-substituted analog (95% purity) demonstrates commercial viability, suggesting robust synthetic protocols .

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